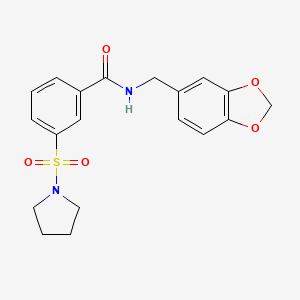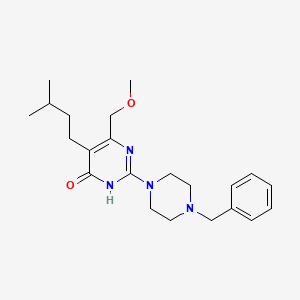![molecular formula C16H21N3 B6073091 N-[3-(1H-imidazol-1-yl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine](/img/structure/B6073091.png)
N-[3-(1H-imidazol-1-yl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1H-imidazol-1-yl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine, also known as THN, is a synthetic compound that has been extensively studied for its potential therapeutic applications. THN is a member of the imidazoline family of compounds and has been shown to exhibit a wide range of pharmacological effects.
科学研究应用
N-[3-(1H-imidazol-1-yl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of pharmacological effects, including antihypertensive, antidiabetic, and anti-inflammatory properties. N-[3-(1H-imidazol-1-yl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用机制
The exact mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine is not fully understood. However, it has been shown to interact with imidazoline receptors, specifically the I1 and I2 receptor subtypes. N-[3-(1H-imidazol-1-yl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine has also been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters such as dopamine and serotonin. These interactions may contribute to N-[3-(1H-imidazol-1-yl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine's pharmacological effects.
Biochemical and Physiological Effects:
N-[3-(1H-imidazol-1-yl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to lower blood pressure, improve insulin sensitivity, and reduce inflammation. N-[3-(1H-imidazol-1-yl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine has also been shown to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
N-[3-(1H-imidazol-1-yl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine has several advantages for lab experiments. It is a readily available compound that can be synthesized in large quantities with high purity. N-[3-(1H-imidazol-1-yl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine's wide range of pharmacological effects also makes it a versatile compound for studying various physiological processes. However, N-[3-(1H-imidazol-1-yl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine's mechanism of action is not fully understood, which may limit its use in certain experiments.
未来方向
There are several future directions for N-[3-(1H-imidazol-1-yl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine research. One potential area of study is its use in the treatment of neurodegenerative diseases. N-[3-(1H-imidazol-1-yl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine's neuroprotective effects make it a promising candidate for further research in this area. Another potential area of study is its use as an antidiabetic agent. N-[3-(1H-imidazol-1-yl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine's ability to improve insulin sensitivity may make it useful in the treatment of type 2 diabetes. Finally, further research is needed to fully understand N-[3-(1H-imidazol-1-yl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine's mechanism of action and to identify potential therapeutic targets.
合成方法
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine involves the reaction of 2-naphthylamine with 1H-imidazole-1-propylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain pure N-[3-(1H-imidazol-1-yl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine. The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine has been optimized to increase yield and purity, making it a readily available compound for research purposes.
属性
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-1,2,3,4-tetrahydronaphthalen-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3/c1-2-5-15-12-16(7-6-14(15)4-1)18-8-3-10-19-11-9-17-13-19/h1-2,4-5,9,11,13,16,18H,3,6-8,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUVKSUTXNTGFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1NCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B6073016.png)
![2-acetyl-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6073022.png)
![N-(sec-butyl)-2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6073024.png)
![1-(3-chlorobenzyl)-N-[1-methyl-2-(2-pyrazinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6073031.png)
![N-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N-methyl-1-(2-pyridinyl)ethanamine](/img/structure/B6073038.png)
![N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-4-chlorobenzamide](/img/structure/B6073052.png)
![3-(2-oxo-2-{3-[1-(2-pyrimidinyl)-4-piperidinyl]-1-pyrrolidinyl}ethyl)-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6073062.png)

![2-methoxy-4-(3-methyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[b]-4,7-phenanthrolin-12-yl)phenyl acetate](/img/structure/B6073085.png)
![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-(3-pyridinylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B6073098.png)
![N-(3-hydroxy-2,2-dimethylpropyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6073102.png)

![1-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]-2-propanamine](/img/structure/B6073116.png)
![N-[(1-benzyl-3-pyrrolidinyl)methyl]-N'-(2-methoxyethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6073121.png)